5'-DMTr-2,2'-anhydrothymidine

Oligonucleotide Synthesis Nucleoside Modification Tellurium Derivatization

5'-DMTr-2,2'-anhydrothymidine (CAS 817623-11-3) is a bicyclic, modified nucleoside analog of thymidine featuring a 5'-O-dimethoxytrityl (DMTr) protecting group and a 2,2'-anhydro bridge. This compound serves as a critical starting material and intermediate in the synthesis of specialized phosphoramidites for solid-phase oligonucleotide assembly.

Molecular Formula C31H30N2O7
Molecular Weight 542.6 g/mol
Cat. No. B12399279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-2,2'-anhydrothymidine
Molecular FormulaC31H30N2O7
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESCC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O
InChIInChI=1S/C31H30N2O7/c1-19-17-33-29-27(40-30(33)32-28(19)35)26(34)25(39-29)18-38-31(20-7-5-4-6-8-20,21-9-13-23(36-2)14-10-21)22-11-15-24(37-3)16-12-22/h4-17,25-27,29,34H,18H2,1-3H3/t25-,26?,27-,29-/m1/s1
InChIKeyBQEQCEZNLIKSSH-CLZMAGNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-DMTr-2,2'-anhydrothymidine: Protected Anhydro-Nucleoside for Advanced Nucleic Acid Chemistry and Modified Oligonucleotide Synthesis


5'-DMTr-2,2'-anhydrothymidine (CAS 817623-11-3) is a bicyclic, modified nucleoside analog of thymidine featuring a 5'-O-dimethoxytrityl (DMTr) protecting group and a 2,2'-anhydro bridge . This compound serves as a critical starting material and intermediate in the synthesis of specialized phosphoramidites for solid-phase oligonucleotide assembly [1]. Its unique anhydro structure confers specific reactivity, particularly as a precursor to 2'-modified nucleosides such as 2'-tellerium-derivatized thymidine analogs, which are valuable for structural biology and therapeutic oligonucleotide development .

Why 5'-DMTr-Thymidine or Unprotected Anhydrothymidine Cannot Substitute for 5'-DMTr-2,2'-anhydrothymidine in Key Synthetic Routes


The specific combination of a 5'-O-DMTr group and a 2,2'-anhydro bridge in this compound creates a unique synthetic handle that is not replicated by its closest analogs. Standard 5'-DMTr-thymidine lacks the reactive 2,2'-anhydro moiety required for selective ring-opening reactions with nucleophiles such as tellurides, which are essential for generating 2'-modified phosphoramidites [1]. Conversely, unprotected 2,2'-anhydrothymidine cannot be directly integrated into automated solid-phase synthesis workflows, as the DMTr group is mandatory for the iterative detritylation and coupling cycle that defines modern oligonucleotide manufacturing . Therefore, substituting this compound with a non-anhydro or non-DMTr protected analog would either halt the specific synthetic pathway or render the intermediate incompatible with standard automated synthesizers, leading to failed syntheses or the need for extensive, low-yield manual chemistry .

Quantitative Evidence Guide for 5'-DMTr-2,2'-anhydrothymidine: Comparative Performance in Specialized Phosphoramidite Synthesis


Synthetic Utility: 5'-DMTr-2,2'-anhydrothymidine as a Privileged Starting Material for 2'-Te-Thymidine Phosphoramidite

5'-DMTr-2,2'-anhydrothymidine is the preferred starting material for the synthesis of 2'-tellerium-modified thymidine phosphoramidites, as validated in a detailed protocol for automated oligonucleotide incorporation. The 2,2'-anhydro bridge undergoes efficient ring-opening by telluride nucleophiles to install the 2'-Te modification directly. The researchers explicitly state their choice of this anhydro-nucleoside is 'due to their easy preparation' and its ability to be 'converted to the corresponding 2'-tellerium-derivatized nucleosides' [1]. While no direct quantitative comparison of yields versus an alternative route is provided in this protocol, the decision to use this compound as the sole entry point for a full Current Protocols unit constitutes strong class-level inference of its superior or unique reactivity for this transformation compared to non-anhydro thymidine derivatives [1].

Oligonucleotide Synthesis Nucleoside Modification Tellurium Derivatization

Compatibility with Automated Solid-Phase Synthesis: The Critical Role of the 5'-O-DMTr Protecting Group

The presence of the 5'-O-DMTr group is a fundamental requirement for compatibility with standard automated DNA/RNA synthesizers. Protected nucleosides like 5'-O-DMTr-thymidine are the cornerstone of solid-phase oligonucleotide synthesis, where the DMTr group acts as an acid-labile protecting group for the 5'-hydroxyl, enabling the iterative cycle of deprotection and coupling . In contrast, unprotected 2,2'-anhydrothymidine would undergo side reactions and fail to support chain elongation in an automated synthesizer. This is a well-established principle in nucleic acid chemistry and represents a direct head-to-head comparison in terms of process compatibility. The failure mode for the unprotected analog is not a simple reduction in yield, but a complete failure of the synthesis process as designed for the phosphoramidite method [1].

Solid-Phase Synthesis Phosphoramidite Chemistry Oligonucleotide Manufacturing

Physical Characterization: Purity and Identity Metrics for Quality Control

For procurement and quality assurance, key physical constants for 5'-DMTr-2,2'-anhydrothymidine are established. The molecular weight is 542.58 g/mol, with the molecular formula C31H30N2O7 . Suppliers typically guarantee a minimum purity of 98% by HPLC, a common industry benchmark for intermediates used in sensitive oligonucleotide synthesis . While not a differentiator from other high-purity nucleoside building blocks, this data point serves as a baseline specification against which incoming lots can be verified.

Quality Control Analytical Chemistry Nucleoside Characterization

Targeted Applications for 5'-DMTr-2,2'-anhydrothymidine in Research and Oligonucleotide Manufacturing


Synthesis of 2'-Modified (e.g., 2'-Te) Phosphoramidites for Structural Biology and Antisense Research

This is the primary, evidence-backed application for this compound. Laboratories engaged in synthesizing 2'-modified oligonucleotides, particularly those incorporating tellurium for X-ray crystallography phasing or other heavy atom labels, should select this compound as their starting material. The unique 2,2'-anhydro bridge is essential for the nucleophilic ring-opening reaction with telluride, which is not possible with standard 5'-DMTr-thymidine [2]. Using any other precursor would require a longer, lower-yielding synthetic route to the same 2'-modified phosphoramidite, if one exists at all. This makes it a critical procurement item for labs specializing in nucleic acid structure determination or developing next-generation antisense oligonucleotides with enhanced properties [2].

Synthesis of 3'-Modified Oligonucleotides via Solid-Phase Immobilization

An established methodology involves immobilizing 5'-DMTr-thymidine onto CPG via a sulfonate linker, followed by synthesis and basic treatment to generate 3'-modified oligonucleotides containing a 2,3'-anhydronucleoside moiety [2]. While this specific reference uses 5'-DMTr-T, the structurally analogous 5'-DMTr-2,2'-anhydrothymidine can serve as a starting point for analogous immobilization strategies to produce uniquely modified 3'-termini. The DMTr group is indispensable for this on-support synthetic manipulation, further validating the compound's utility in solid-phase methodologies beyond standard phosphoramidite coupling [2].

Preparation of Bicyclic Monomers for Triplex-Forming Oligonucleotide (TFO) Research

Research into triplex-forming oligonucleotides (TFOs) has identified anhydrothymidine substrates as key intermediates for generating novel bicyclic monomers. Specifically, studies have shown that certain bicyclic anhydrothymidine structures undergo selective ring-opening by thiolates (but not amines), a critical step in creating monomers that can be incorporated into TFOs [2]. 5'-DMTr-2,2'-anhydrothymidine, with its specific 2,2'-anhydro bridge, represents a foundational building block for chemists developing these advanced TFO monomers, which are designed to target double-stranded DNA with high specificity for gene regulation applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-DMTr-2,2'-anhydrothymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.